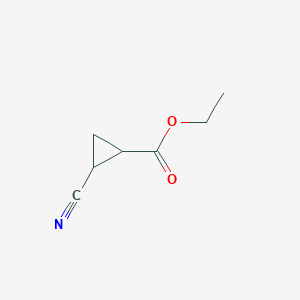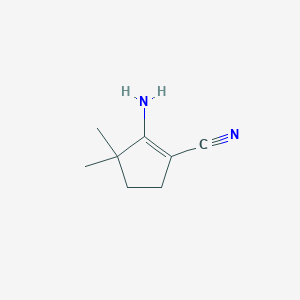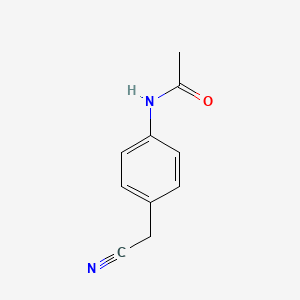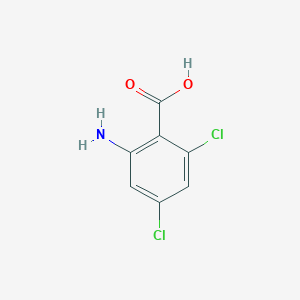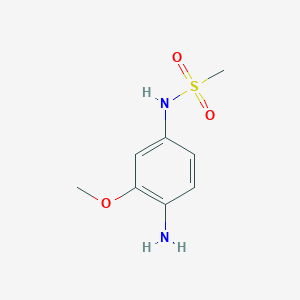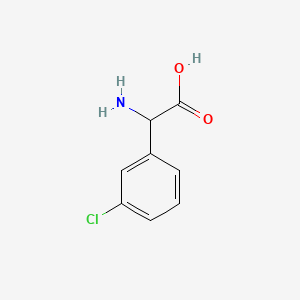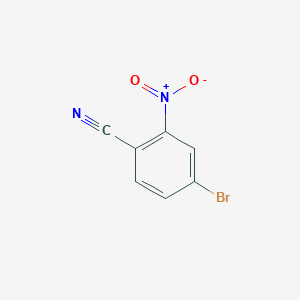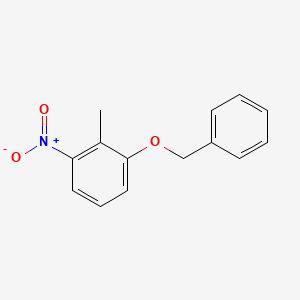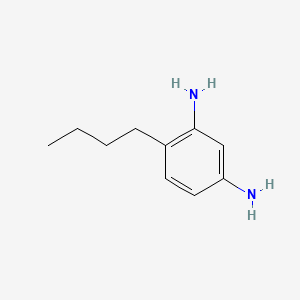
1,3-Benzenediamine, 4-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediamine, 4-butyl- is an organic compound with the molecular formula C10H16N2This compound is a colorless solid crystal and is used as an intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1,3-Benzenediamine, 4-butyl- can be achieved through several methods. One common approach involves the alkylation of 1,3-benzenediamine with butyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1,3-Benzenediamine, 4-butyl- undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Products: Reduction can yield amines or other reduced forms.
-
Substitution
Reagents: Various electrophiles such as alkyl halides or acyl chlorides.
Conditions: Often performed in the presence of a base to facilitate nucleophilic substitution.
Products: Substitution reactions can introduce different functional groups onto the benzene ring.
Scientific Research Applications
1,3-Benzenediamine, 4-butyl- has several scientific research applications:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of polymers and dyes.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine
- Explored as a potential drug candidate due to its ability to interact with various biological targets.
-
Industry
Mechanism of Action
The mechanism of action of 1,3-Benzenediamine, 4-butyl- involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. This interaction can modulate the activity of enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1,3-Benzenediamine, 4-butyl- can be compared with other similar compounds such as:
-
1,3-Benzenediamine
- Lacks the butyl substituent, making it less hydrophobic.
- Used in similar applications but may have different reactivity and solubility properties.
-
1,4-Benzenediamine
- Has the amino groups in the para position, leading to different chemical behavior.
- Commonly used in the production of polymers and dyes.
-
1,2-Benzenediamine
1,3-Benzenediamine, 4-butyl- is unique due to the presence of the butyl group, which enhances its hydrophobicity and can influence its chemical and biological properties.
Properties
IUPAC Name |
4-butylbenzene-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7H,2-4,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVCRAMHOORMSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213720 |
Source


|
| Record name | 1,3-Benzenediamine, 4-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63921-07-3 |
Source


|
| Record name | 1,3-Benzenediamine, 4-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063921073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, 4-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)
![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)
